

ProTx II: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ProTx II**

Cat. No.: **B612438**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ProTx II is a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula, *Thrixopelma pruriens*. It functions as a potent and selective inhibitor of voltage-gated sodium (Nav) channels, with a particularly high affinity for the Nav1.7 subtype, a key target in pain signaling pathways.^{[1][2]} **ProTx II** acts as a gating modifier, binding to the voltage-sensor domain of the channel and shifting the voltage-dependence of activation to more positive potentials, thereby inhibiting channel function.^{[1][3]} This document provides detailed protocols for the handling, storage, and experimental use of **ProTx II** in a laboratory setting.

Product Information

Property	Value
Amino Acid Sequence	YCQKWMWTCDSERKCCEGMVCRLWCKKKL W
Molecular Weight	3826.59 Da [4]
Appearance	White lyophilized powder
Solubility	Soluble in water (up to 1 mg/mL) [4]
Storage	Store lyophilized powder at -20°C. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. [5]

Safety and Handling

Standard laboratory safety precautions should be observed when handling **ProTx II**.

- Personal Protective Equipment (PPE): Wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.[\[5\]](#)[\[6\]](#)
- Handling: Avoid inhalation of the lyophilized powder or aerosols of the solution.[\[5\]](#)[\[6\]](#) Avoid contact with skin and eyes.[\[5\]](#)[\[6\]](#) In case of accidental contact, flush the affected area with copious amounts of water.[\[6\]](#)[\[7\]](#)
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Data Presentation: ProTx II Activity Profile

The following table summarizes the inhibitory activity of **ProTx II** on various voltage-gated sodium (Nav) and calcium (Cav) channel subtypes.

Channel Subtype	IC50 Value	Reference(s)
Nav1.1	~16 nM	[8]
Nav1.2	30 - 150 nM	[2]
Nav1.3	30 - 150 nM	[2]
Nav1.4	30 - 150 nM	[2]
Nav1.5	20 - 30 nM	[9]
Nav1.6	30 - 150 nM	[2]
Nav1.7	0.3 - 1.6 nM	[8]
Nav1.8	20 - 30 nM	[9]
Cav1.2	Potent inhibitor	[1]
Cav3.1	Shifts activation	[9]
Cav3.2	Potent inhibitor	[1]

Experimental Protocols

Preparation of ProTx II Stock and Working Solutions

- Reconstitution of Lyophilized Powder:
 - Briefly centrifuge the vial to ensure the powder is at the bottom.
 - Reconstitute the lyophilized **ProTx II** in sterile, deionized water to a stock concentration of 1 mM. For example, for 1 mg of **ProTx II** (MW = 3826.59 g/mol), add 261.3 μ L of water.
 - Gently vortex to ensure complete dissolution.
- Preparation of Working Solutions:
 - Prepare fresh working solutions daily by diluting the stock solution in the appropriate extracellular recording solution for your experiment.

- It is recommended to use low-protein-binding tubes and pipette tips to minimize loss of the peptide.

Cell Culture and Transfection of HEK293 Cells with Nav1.7

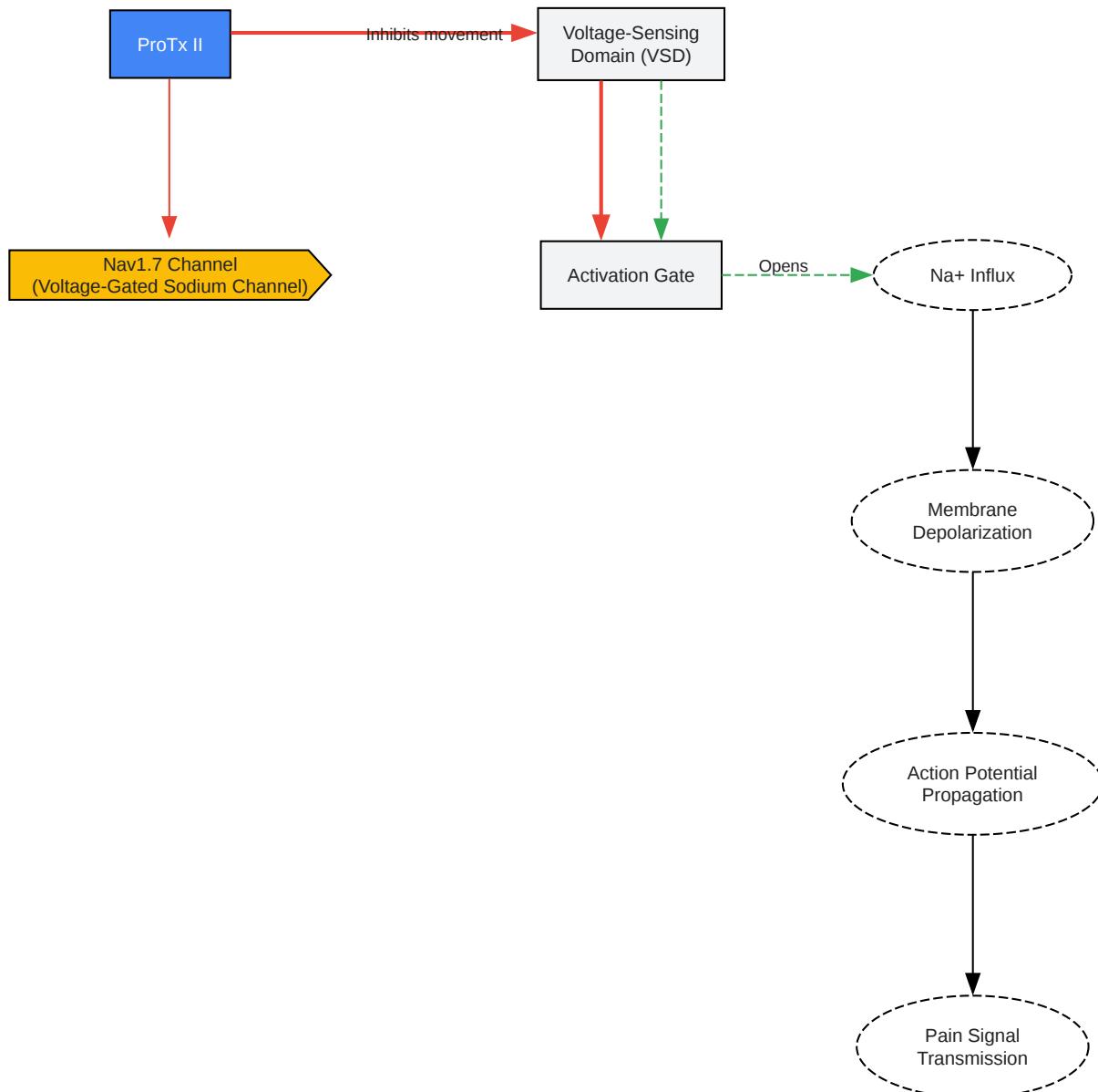
This protocol describes the maintenance of Human Embryonic Kidney (HEK293) cells and their transient transfection to express the human Nav1.7 channel.

- Cell Culture:

- Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4 mM L-glutamine, and 20 µg/ml gentamicin.[\[10\]](#)
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.[\[11\]](#)
- Passage cells every 2-3 days or when they reach 80-90% confluence.

- Transfection (for transient expression):

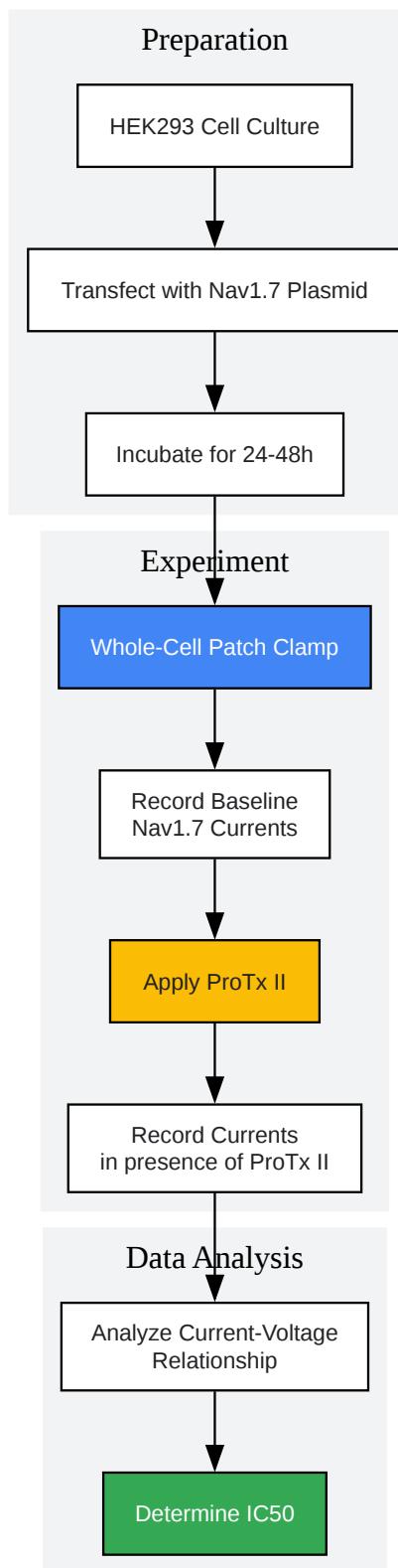
- The day before transfection, seed HEK293 cells in 35 mm culture dishes at a density that will result in 50-80% confluence on the day of transfection.
- On the day of transfection, prepare a transfection mixture according to the manufacturer's protocol for your chosen transfection reagent (e.g., Lipofectamine). Use a plasmid encoding the human Nav1.7 alpha subunit. Co-transfection with a marker gene (e.g., GFP) can aid in identifying transfected cells.
- Replace the culture medium with fresh, pre-warmed medium 4-6 hours post-transfection.
- Allow cells to express the Nav1.7 channels for 24-48 hours before proceeding with experiments. For some stable cell lines, expression can be induced with doxycycline and sodium butyrate for 24 hours.[\[11\]](#)[\[12\]](#)


Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of Nav1.7 currents in transfected HEK293 cells using the whole-cell patch-clamp technique.

- Solutions:
 - Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.[13]
 - Intracellular (Pipette) Solution (in mM): 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[13]
 - Filter both solutions through a 0.22 µm filter before use.
- Recording Procedure:
 - Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with extracellular solution.
 - Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the intracellular solution.
 - Approach a transfected cell (e.g., identified by GFP fluorescence) with the patch pipette and form a giga-ohm seal.
 - Rupture the cell membrane to achieve the whole-cell configuration.
 - Hold the cell at a holding potential of -120 mV to ensure the majority of Nav1.7 channels are in the closed, available state.
 - Record baseline Nav1.7 currents using a voltage-step protocol. To elicit channel activation, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments for 50 ms.[14]
 - After establishing a stable baseline, perfuse the cell with the extracellular solution containing the desired concentration of **ProTx II**.
 - Record currents in the presence of **ProTx II**. A shift in the voltage-dependence of activation to more positive potentials is expected.

Visualizations


Signaling Pathway of ProTx II Inhibition

[Click to download full resolution via product page](#)

Caption: **ProTx II** inhibits Nav1.7 by binding to its voltage-sensing domain.

Experimental Workflow for ProTx II Patch-Clamp Assay

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Protoxin-II - Wikipedia [en.wikipedia.org]
- 2. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ProTx-I and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ProTx II | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 5. ProTx II|484598-36-9|MSDS [dcchemicals.com]
- 6. biosynth.com [biosynth.com]
- 7. abmole.com [abmole.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. β 1- and β 3- voltage-gated sodium channel subunits modulate cell surface expression and glycosylation of Nav1.7 in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bio.fsu.edu [bio.fsu.edu]
- 14. The road to evolution of ProTx2: how to be a subtype-specific inhibition of human Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ProTx II: Application Notes and Protocols for Laboratory Use]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b612438#protx-ii-handling-and-storage-for-laboratory-use>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com